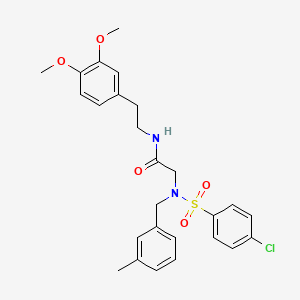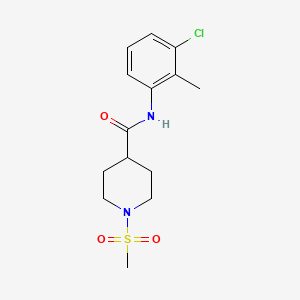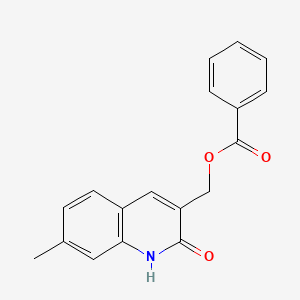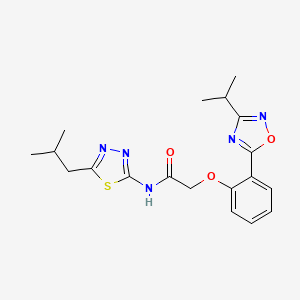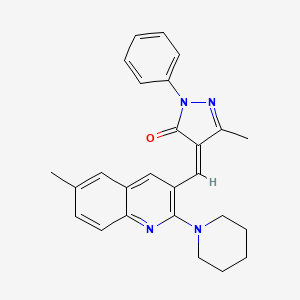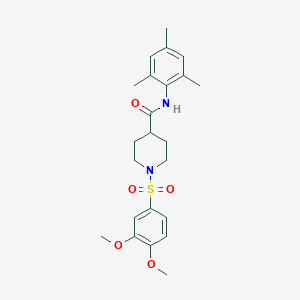![molecular formula C11H16N2O3S B7702357 3-[4-(Dimethylsulfamoyl)phenyl]propanamide CAS No. 948786-78-5](/img/structure/B7702357.png)
3-[4-(Dimethylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Dimethylsulfamoyl)phenyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DMSPP and is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide is not well understood. However, it is believed to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory activities. Additionally, it has been shown to exhibit cytotoxicity against various cancer cell lines. Furthermore, it has potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(Dimethylsulfamoyl)phenyl]propanamide in lab experiments include its high yield of synthesis, ease of purification, and versatility in the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for further studies to understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-[4-(Dimethylsulfamoyl)phenyl]propanamide. These include:
1. Investigating the mechanism of action of this compound to understand its biological targets and pathways.
2. Developing new synthetic methods for the production of this compound to improve its yield and purity.
3. Exploring the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
4. Investigating the toxicity of this compound and its potential side effects on human health.
5. Developing new derivatives of this compound with improved pharmacological activities.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.
Métodos De Síntesis
The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanamide involves the reaction between 4-(Dimethylsulfamoyl)benzaldehyde and 3-bromopropionyl chloride in the presence of a base. This reaction results in the formation of this compound as the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
3-[4-(Dimethylsulfamoyl)phenyl]propanamide has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of other compounds. Additionally, it has potential applications in the field of medicinal chemistry as it exhibits various pharmacological activities.
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(15,16)10-6-3-9(4-7-10)5-8-11(12)14/h3-4,6-7H,5,8H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKHRJXZZRDNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
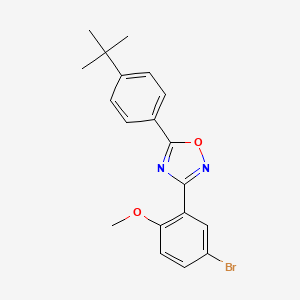

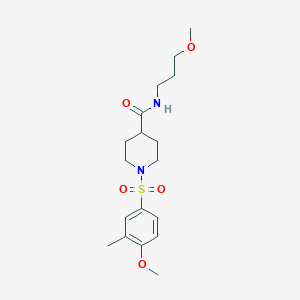

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)

